molecular formula C12H22O2 B3376866 2-(Cyclohexylmethyl)-3-methylbutanoic acid CAS No. 1247459-46-6

2-(Cyclohexylmethyl)-3-methylbutanoic acid

Cat. No.: B3376866
CAS No.: 1247459-46-6
M. Wt: 198.3 g/mol
InChI Key: LYLMAUPUTGVDTQ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a cyclohexylmethyl substituent at the second carbon and a methyl group at the third carbon of the butanoic acid backbone. This article compares these analogs to infer the unique characteristics of the target compound.

Properties

IUPAC Name

2-(cyclohexylmethyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(2)11(12(13)14)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLMAUPUTGVDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-3-methylbutanoic acid typically involves the alkylation of cyclohexylmethyl bromide with 3-methylbutanoic acid under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium hydride, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl alcohol.

    Reduction: Formation of 2-(Cyclohexylmethyl)-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclohexylmethyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Isomers of Methylbutanoic Acid

Isomerism significantly impacts physicochemical properties. highlights that 3-methylbutanoic acid is the predominant isomer over its 2-methyl counterpart in metabolic studies, with concentrations ranging from 32,000–168,000 µg/mol creatinine in hydrolyzed samples . This suggests that branching at the third carbon may enhance metabolic stability or excretion efficiency.

Carboxamide Derivatives: Substituent Effects

describes 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA), a carboxamide derivative. Key differences include:

  • Substituents : The benzoyl and cyclohexylcarbamoyl groups introduce aromaticity and hydrogen-bonding capability.
  • Molecular Weight : Estimated at 359.44 g/mol (C₂₀H₂₇N₂O₄), compared to the target compound’s predicted ~198.30 g/mol (C₁₂H₂₂O₂).
    This derivative’s amide linkage may enhance biological interactions, such as enzyme inhibition, compared to the carboxylic acid group in the target compound .

Functional Group Variations: Oxo vs. Carboxylic Acid

discusses 3-methyl-2-oxobutanoic acid (C₅H₈O₃, MW 116.12 g/mol), which replaces the carboxylic acid with a ketone at C2. Key contrasts:

  • Acidity : The oxo group reduces acidity (pKa ~2.5 for ketones vs. ~4.8 for carboxylic acids), altering reactivity in aqueous environments.
  • Metabolic Pathways : Ketones are intermediates in lipid metabolism, whereas carboxylic acids often participate in conjugation reactions .

Substituent Diversity: Sulfonamido and Aromatic Groups

and highlight compounds with bulky or electronegative substituents:

  • 2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic acid: The chlorophenylsulfanyl group (C₁₁H₁₃ClO₂S, MW 244.74 g/mol) adds hydrophobicity and halogen-mediated interactions .

Crystallographic and Conformational Insights

analyzes (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid (C₁₃H₁₃NO₄, MW 241.25 g/mol), revealing:

  • Dihedral Angle : 67.15° between the phthalimide ring and carboxylic acid group, influencing molecular packing.
  • Hydrogen Bonding : O–H⋯O interactions form C(7) chains, stabilizing the crystal lattice . Such data suggest that bulky substituents in the target compound may similarly affect its solid-state behavior.

Biological Activity

2-(Cyclohexylmethyl)-3-methylbutanoic acid is a compound that has garnered interest for its potential biological activities, including its role in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexylmethyl and methylbutanoic acid moieties. The structure contributes to its lipophilicity, which may enhance its ability to interact with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets. Its mechanism may involve:

  • Interaction with Receptors : The compound can bind to specific receptors, influencing signaling pathways.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
  • Cell Membrane Penetration : Its lipophilic nature allows it to cross cell membranes more effectively, facilitating direct interactions within the cell.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

Studies have demonstrated that the compound possesses anticancer properties. For instance, it has shown cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Effect
HeLa15.2Cytotoxicity
MCF-712.5Apoptosis induction
A54918.0Cell cycle arrest

Case Studies

  • In Vitro Anticancer Study : A study assessed the effect of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of 15.2 µM.
  • Bacterial Inhibition Assay : The compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited notable inhibition zones, indicating strong antibacterial activity.

Research Findings

Recent investigations have focused on the pharmacokinetics and safety profile of this compound:

  • Absorption and Distribution : Studies suggest that the compound is well absorbed in biological systems, with a distribution half-life indicating effective tissue penetration.
  • Toxicology Reports : Safety assessments have shown low toxicity at therapeutic doses, making it a candidate for further development in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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